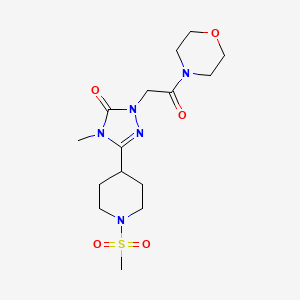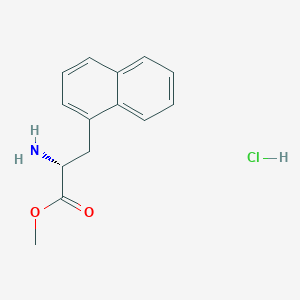![molecular formula C19H18F3NO4 B2877134 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate CAS No. 1794854-54-8](/img/structure/B2877134.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a trifluoromethyl group, a phenyl group, a carbamoyl group, and an ethoxybenzoate group . These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl, carbamoyl, and ethoxybenzoate groups. For example, the trifluoromethyl group can participate in various reactions such as nucleophilic substitution and free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group is a common feature in many FDA-approved drugs, contributing to their pharmacological activity. Compounds with this group, like our subject compound, are often explored for their potential as therapeutic agents. The trifluoromethyl group can influence the biological activity, metabolic stability, and membrane permeability of pharmaceuticals .
Anticancer Agent Research
Derivatives of trifluoromethyl-containing compounds have been investigated for their antiproliferative properties against various cancer cell lines. For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown promising results as potential Werner helicase-dependent anticancer agents . This suggests that our compound could be a candidate for developing new anticancer drugs.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-2-26-15-9-7-13(8-10-15)18(25)27-12-17(24)23-11-14-5-3-4-6-16(14)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQIVGSEKQAZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

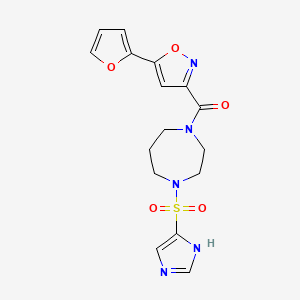
![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)
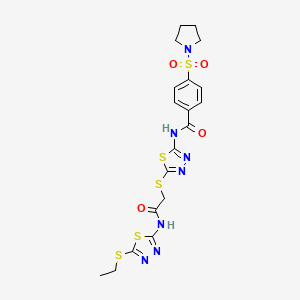
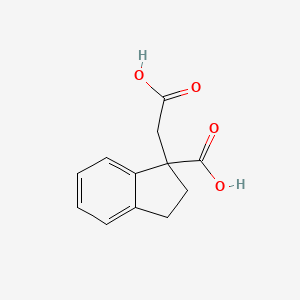
![4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2877059.png)
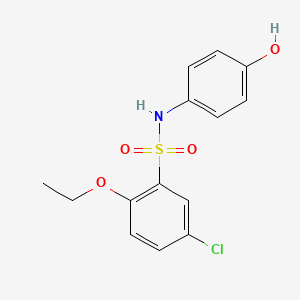
![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)
![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)
